(2-Amino-5-bromopyridin-3-yl)boronic acid
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Overview
Description
(2-Amino-5-bromopyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H6BBrN2O2. This compound is of significant interest in organic chemistry due to its unique structure, which combines a boronic acid group with a brominated pyridine ring. The presence of both amino and boronic acid functionalities makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-bromopyridin-3-yl)boronic acid typically involves the borylation of 2-amino-5-bromopyridine. One common method is the Miyaura borylation reaction, where 2-amino-5-bromopyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-5-bromopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution of the bromine atom.
Scientific Research Applications
(2-Amino-5-bromopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Amino-5-bromopyridin-3-yl)boronic acid largely depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological applications, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful as an enzyme inhibitor .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid commonly used in Suzuki-Miyaura coupling.
2-Aminopyridine-3-boronic Acid: Similar structure but without the bromine atom.
5-Bromo-2-pyridylboronic Acid: Similar structure but without the amino group.
Uniqueness: (2-Amino-5-bromopyridin-3-yl)boronic acid is unique due to the presence of both amino and bromine substituents on the pyridine ring, which provides additional reactivity and versatility in chemical synthesis compared to other boronic acids .
Properties
Molecular Formula |
C5H6BBrN2O2 |
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Molecular Weight |
216.83 g/mol |
IUPAC Name |
(2-amino-5-bromopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BBrN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H,(H2,8,9) |
InChI Key |
FZRBMKFTDBVGRU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1N)Br)(O)O |
Origin of Product |
United States |
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